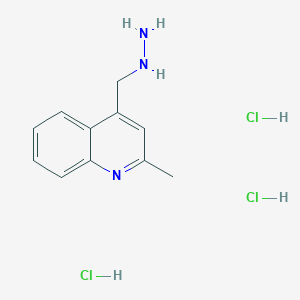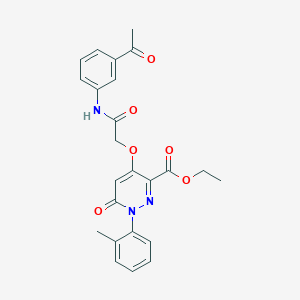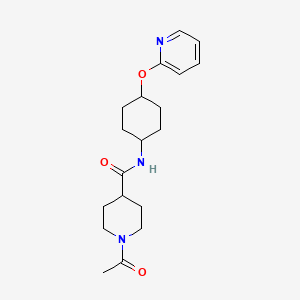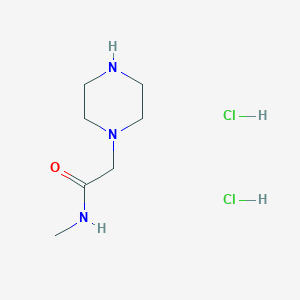
4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Hydrazinylmethyl)-2-methylquinoline trihydrochloride” is a quinoline derivative with a hydrazinylmethyl group at the 4-position and a methyl group at the 2-position . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a quinoline core structure, with a hydrazinylmethyl group attached at the 4-position and a methyl group at the 2-position . The presence of the hydrazinylmethyl group could introduce interesting chemical properties due to the presence of the hydrazine moiety, which is known for its reactivity.Wissenschaftliche Forschungsanwendungen
Reactions and Structural Studies
Hydrazinoquinolines with Trifluoromethyl-β-diketones : Reaction of hydrazinoquinolines, including 4-hydrazino-2-methylquinoline, with trifluoromethyl-β-diketones has been studied. This reaction produces different compounds depending on the diketone's substitution, leading to pyrazoles with distinct regioisomeric identities established via 19F NMR (Singh et al., 1997).
Synthesis of 6(8)-Substituted 4-Hydrazino-2-Methylquinolines : The synthesis of these compounds via the reaction of corresponding 4-chloro-2-methylquinolines with hydrazine hydrate has been reported. Further reactions yielded various quinoline derivatives (Avetisyan et al., 2010).
Biological Activity and Toxicity
Antioxidant and Toxicity Evaluation : A study on 4-hydrazinoquinoline derivatives revealed their potential as antioxidants. These compounds were classified as low to moderately toxic based on in silico and in vivo evaluations. Their antioxidant activities were compared with reference drugs, showing promising properties as protectors of spermatozoa under oxidative stress conditions (Romanenko & Kozyr, 2022).
Antitumor Agents : Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, synthesized for their potential as antitumor agents, showed moderate to excellent activity against various cancer cell lines (Jiang et al., 2012).
Antimicrobial Activity : Hydrazone derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various bacterial strains (Bawa et al., 2009).
H1-Antihistaminic Agents : Novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2005).
Biodegradation by Soil Bacteria : A study on the aerobic biodegradation of 4-methylquinoline by a soil bacterium demonstrated the feasibility of using bacteria for the degradation of N-heterocyclic aromatic compounds commonly found in contaminated groundwater (Sutton et al., 1996).
Eigenschaften
IUPAC Name |
(2-methylquinolin-4-yl)methylhydrazine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.3ClH/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8;;;/h2-6,13H,7,12H2,1H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFVHVBFTAVERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)




![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)
![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)
![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)
![(2E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B2357795.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)